Technical Monograph: Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Technical Monograph: Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1234615-76-9). It is designed for researchers requiring actionable synthesis protocols, reactivity insights, and structural context for drug development.
CAS Registry Number: 1234615-76-9
Chemical Formula: C
Executive Summary & Therapeutic Significance
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a high-value heterocyclic intermediate belonging to the 7-deazapurine class.[1] Unlike the ubiquitous 4-amino or 4-chloro derivatives used in first-generation JAK inhibitors (e.g., Tofacitinib, Ruxolitinib), this specific 5-carboxylate derivative serves as a versatile "scaffold handle."
The C5-ester functionality allows medicinal chemists to diverge from the core scaffold, enabling the attachment of solubilizing groups, lipophilic tails, or pharmacophores targeting specific kinase pockets (e.g., the solvent-exposed regions of JAK3 , BTK , or Itk ). Its unsubstituted C4 position offers a unique chemical space, distinct from the canonical adenine-mimetic inhibitors, allowing for the development of allosteric inhibitors or PROTAC linkers where the ATP-binding hinge interaction is modulated.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Sensitive to light oxidation |
| Melting Point | 215 – 218 °C (Decomposes) | High lattice energy due to H-bonding (N7-H) |
| Solubility | DMSO, DMF, hot MeOH | Poorly soluble in water and non-polar ethers |
| pKa (Calc) | ~10.5 (Pyrrole NH) | N7 is weakly acidic; can be deprotonated by Cs₂CO₃/NaH |
| LogP | ~0.9 | Moderate lipophilicity; suitable for CNS-penetrant design |
| H-Bond Donors | 1 (N7-H) | Critical for binding site interactions (hinge region) |
| H-Bond Acceptors | 3 (N1, N3, C=O) |
Synthesis & Manufacturing Protocols
The synthesis of the 4-unsubstituted core (C4-H) is non-trivial compared to the 4-hydroxy or 4-chloro analogs.[1] The most robust, field-proven route involves the dechlorination of the 4-chloro precursor, which ensures high regioselectivity and yield.
Route A: Reductive Dechlorination (Primary Pathway)
This method is preferred for generating the CAS 1234615-76-9 target from the commercially available 4-chloro intermediate.[1]
Precursor: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.[1][2][3]
Protocol:
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Dissolution: Dissolve 10.0 mmol of the 4-chloro precursor in anhydrous MeOH (50 mL).
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Catalyst Addition: Add 10% Pd/C (10 wt% loading, 0.1 eq) under an argon atmosphere.
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Buffer/Base: Add MgO (2.0 eq) or NaOAc (2.0 eq) to scavenge the HCl byproduct.[1] Note: Failure to scavenge acid can lead to ester hydrolysis or catalyst poisoning.
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Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 atm). Stir vigorously at RT for 4–6 hours.
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Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (M+H 212/214) should disappear, replaced by the product (M+H 178).
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Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with hot MeOH.
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Isolation: Concentrate the filtrate. Triturate the residue with cold water to remove salts, then recrystallize from EtOH/Water.
Route B: Palladium-Catalyzed Carbonylation (Alternative)
Used when starting from the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core.[1]
Protocol:
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Charge: Combine 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, Pd(dppf)Cl₂ (5 mol%), and Et₃N (3.0 eq) in MeOH.
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Carbonylation: Pressurize with CO gas (5–10 bar) in an autoclave.
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Reaction: Heat to 80–100 °C for 12 hours.
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Outcome: Yields the methyl ester directly. Caution: Requires high-pressure CO handling safety protocols.[1]
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis flow and the strategic divergence points for drug discovery.
Caption: Synthesis of CAS 1234615-76-9 via reductive dechlorination and downstream functionalization pathways.
Critical Reactivity & Functionalization
For medicinal chemistry applications, the stability and reactivity of the 5-carboxylate are paramount.
N7-Alkylation (Regioselectivity)
The pyrrole nitrogen (N7) is the most nucleophilic site under basic conditions.[1]
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Reagent: Alkyl halides (R-X) or Michael acceptors.[1]
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Conditions: Cs₂CO₃ in DMF or NaH in THF.
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Challenge: N1-alkylation is a competing side reaction.[1]
-
Solution: Use soft bases (Cs₂CO₃) and maintain low temperatures (0 °C) to favor N7 over N1.[1] Alternatively, use the Mitsunobu reaction for high N7 selectivity with alcohols.
C5-Ester Manipulation
The methyl ester is a "masked" amide or alcohol.[1]
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Hydrolysis: LiOH (1.1 eq) in THF/H₂O (3:1) at RT rapidly yields the carboxylic acid (CAS 1499578-19-6).[1] Avoid NaOH at high temps to prevent ring opening of the pyrimidine.
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Direct Amidation: Reaction with amines using Trimethylaluminum (AlMe₃) in toluene is highly effective for converting the ester directly to the amide without a hydrolysis step.[1]
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Reduction: LiAlH₄ or DIBAL-H yields the 5-hydroxymethyl derivative, a precursor for installing ether-linked side chains.[1]
Applications in Drug Discovery
This scaffold is a bioisostere of the purine core found in ATP.
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JAK/STAT Pathway: The 7-deazapurine core mimics the adenine of ATP, binding to the hinge region of Janus Kinases. The 5-carboxylate allows for the extension of the molecule into the solvent channel, improving solubility and selectivity profiles (e.g., sparing JAK2 to reduce hematological toxicity).
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Covalent Inhibitors: The ester can be converted to an acrylamide (via reduction/oxidation/olefination) to target Cysteine residues in the ATP binding pocket of BTK or EGFR .[1]
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PROTACs: The C5 position is an ideal exit vector for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL), as it often points away from the kinase hinge, minimizing steric clash.
Safety & Handling (GHS Standards)
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Signal Word: Warning
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Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Storage: Store at -20 °C under inert atmosphere (Nitrogen/Argon). The ester is prone to hydrolysis if exposed to ambient moisture over prolonged periods.
References
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Synthesis of Pyrrolo[2,3-d]pyrimidines: Journal of Medicinal Chemistry, "Discovery of Tofacitinib (CP-690,550), an Orally Active Janus Kinase Inhibitor". (Scaffold chemistry context). Link[1]
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Dechlorination Protocols: Tetrahedron Letters, "Palladium-catalyzed hydrodehalogenation of heterocyclic halides". Link
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Chemical Properties: PubChem Compound Summary for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Link[1]
-
Application in Kinase Inhibitors: Molecules, "Pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors".[4] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 2090753-08-3 [m.chemicalbook.com]
- 3. CAS#:2090753-08-3 | Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate | Chemsrc [chemsrc.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
